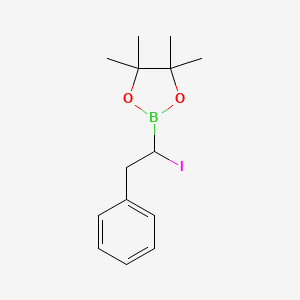
Benzyl 9H-beta-carboline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 9H-beta-carboline-3-carboxylate is a compound belonging to the beta-carboline family, which is known for its diverse biological activities. Beta-carbolines are a group of alkaloids that have a tricyclic structure, consisting of a pyridine ring fused to an indole ring. These compounds are found in various natural sources and have been studied for their potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 9H-beta-carboline-3-carboxylate typically involves the condensation of tryptamine with an appropriate aldehyde, followed by cyclization and esterification reactions. One common method involves the Pictet-Spengler reaction, where tryptamine reacts with benzaldehyde to form a tetrahydro-beta-carboline intermediate. This intermediate is then oxidized to form the beta-carboline structure, followed by esterification with benzyl alcohol to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 9H-beta-carboline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the beta-carboline structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: It has shown potential as an antiparasitic agent, particularly against Leishmania species.
Industry: The compound can be used in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Benzyl 9H-beta-carboline-3-carboxylate involves its interaction with various molecular targets. Beta-carbolines are known to act on the GABA-A receptor complex, where they can function as inverse agonists or antagonists. This interaction can modulate neurotransmitter activity, leading to effects on anxiety, memory, and seizures . Additionally, the compound may inhibit enzymes like monoamine oxidase (MAO), affecting the levels of neurotransmitters such as serotonin and dopamine .
Comparación Con Compuestos Similares
Similar Compounds
Methyl beta-carboline-3-carboxylate: Known for its anxiogenic and memory-enhancing effects at low doses.
Harmine: A natural beta-carboline with neuroprotective and antidepressant properties.
Pinoline: Another beta-carboline derivative with potential effects on sleep and mood regulation.
Uniqueness
Benzyl 9H-beta-carboline-3-carboxylate is unique due to its specific benzyl ester functional group, which may confer distinct pharmacological properties compared to other beta-carboline derivatives. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.
Propiedades
Número CAS |
78538-68-8 |
|---|---|
Fórmula molecular |
C19H14N2O2 |
Peso molecular |
302.3 g/mol |
Nombre IUPAC |
benzyl 9H-pyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C19H14N2O2/c22-19(23-12-13-6-2-1-3-7-13)17-10-15-14-8-4-5-9-16(14)21-18(15)11-20-17/h1-11,21H,12H2 |
Clave InChI |
RIBGRHBSANWOGP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)C2=NC=C3C(=C2)C4=CC=CC=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-Dihydrobenzo[f]quinoxalin-6(2H)-one](/img/structure/B14445134.png)
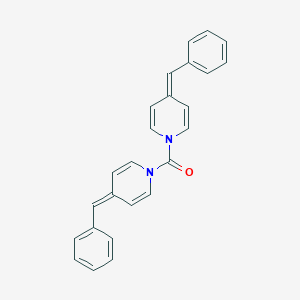
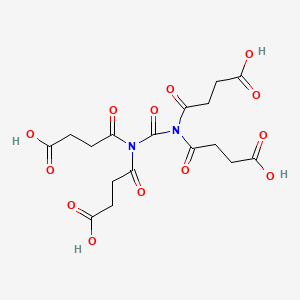
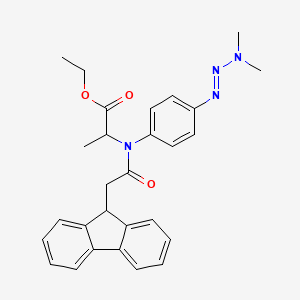


![(5R,5aR,8aR,9R)-9-[3,5-dimethoxy-4-(3-methylbutoxy)phenyl]-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B14445162.png)
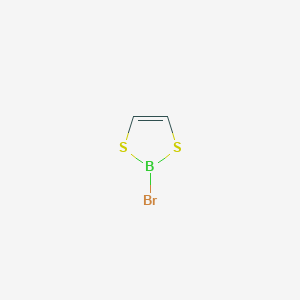
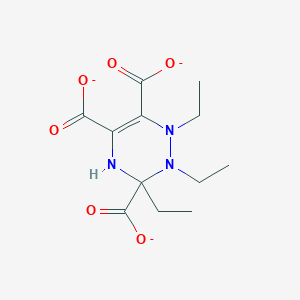
![Bicyclo[4.2.0]oct-3-ene-2,5-dione](/img/structure/B14445184.png)
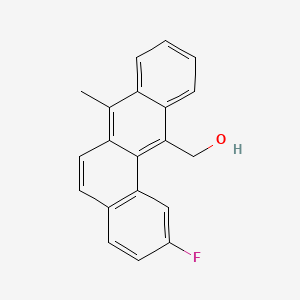
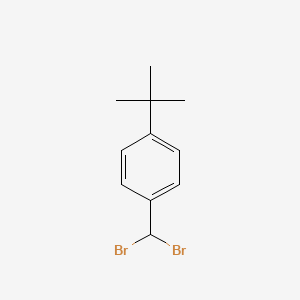
![6,8,10,11-Tetrachloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14445200.png)
